A Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile: A Versatile Intermediate for Chemical Synthesis
A Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile: A Versatile Intermediate for Chemical Synthesis
CAS Number: 99835-27-5 Molecular Formula: C₇H₂BrCl₂N Synonyms: Benzonitrile, 4-bromo-2,6-dichloro-
This technical document provides an in-depth overview of 4-Bromo-2,6-dichlorobenzonitrile, a halogenated aromatic nitrile that serves as a key building block in synthetic organic chemistry. Given its trifunctional nature—possessing bromo, chloro, and cyano moieties—this compound offers multiple reaction sites for constructing more complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and material science.
Physicochemical and Spectroscopic Data
Precise experimental values for some physical properties of 4-Bromo-2,6-dichlorobenzonitrile are not consistently reported in publicly available literature. The data presented below is a compilation from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 99835-27-5 | N/A |
| Molecular Formula | C₇H₂BrCl₂N | [1] |
| Molecular Weight | 250.91 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | [3] |
| Purity | Typically ≥98% | [2] |
| Density | 1.9 ± 0.1 g/cm³ (Predicted) | N/A |
| Flash Point | 146.7 ± 26.5 °C (Predicted) | N/A |
| InChI Key | NKWBLKGGKNHCSU-UHFFFAOYSA-N | [1] |
| SMILES | N#Cc1c(Cl)cc(Br)cc1Cl | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | A single resonance peak is expected in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons. |
| ¹³C NMR | Expected signals include those for the nitrile carbon (C≡N) around 115-120 ppm, the carbon bearing the nitrile group, the two carbons bearing chlorine atoms, the carbon bearing the bromine atom, and the two equivalent carbons bearing hydrogen atoms. The ipso-carbon attached to the bromine may show a lower chemical shift due to the 'heavy atom effect'[4]. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands would correspond to C-Cl, C-Br, and aromatic C-H and C=C stretching and bending vibrations. |
Synthesis and Experimental Protocols
4-Bromo-2,6-dichlorobenzonitrile is not a naturally occurring compound and must be synthesized. A plausible and common method for its preparation involves a Sandmeyer reaction, a versatile transformation for converting aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[5][6][7] The logical starting material for this synthesis is 4-Amino-2,6-dichlorobenzonitrile.
Proposed Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures for analogous compounds.[3]
Step 1: Diazotization of 4-Amino-2,6-dichlorobenzonitrile
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Suspend 4-Amino-2,6-dichlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt solution.
Step 2: Sandmeyer Bromination
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (1.4 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with continuous, vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Bromo-2,6-dichlorobenzonitrile.
Caption: Proposed synthesis of 4-Bromo-2,6-dichlorobenzonitrile via a Sandmeyer reaction.
Applications in Drug Discovery and Development
While no direct biological activity has been reported for 4-Bromo-2,6-dichlorobenzonitrile itself, its value lies in its role as a versatile chemical intermediate. The nitrile functional group is a common pharmacophore found in over 30 approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification.[8] The halogen atoms on the aromatic ring provide key reactive sites for building molecular complexity.
The primary application of this compound is as a scaffold or building block for the synthesis of more complex, biologically active molecules.[9] The distinct reactivity of its functional groups allows for selective and sequential chemical modifications.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds. This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-withdrawing nitrile group, can potentially undergo nucleophilic aromatic substitution with certain strong nucleophiles under specific conditions.
-
Nitrile Group Transformations: The cyano group is a highly versatile functional group that can be chemically transformed into several other important moieties:
-
Amine: Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields a primary aminomethyl group, introducing a basic center.
-
Carboxylic Acid: Hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid.
-
Amide: Partial hydrolysis yields the corresponding primary amide.
-
Tetrazole: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
-
Caption: Synthetic utility of 4-Bromo-2,6-dichlorobenzonitrile as a chemical intermediate.
Safety and Handling
As with many halogenated aromatic compounds, 4-Bromo-2,6-dichlorobenzonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For related compounds, toxicity has been noted upon ingestion, skin contact, or inhalation.[10] It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
4-Bromo-2,6-dichlorobenzonitrile (CAS 99835-27-5) is a valuable and versatile intermediate for chemical synthesis. While it does not possess known intrinsic biological activity, its multifunctionality makes it an ideal starting point for the construction of novel compounds in drug discovery and agrochemical research. The strategic and selective manipulation of its bromo, chloro, and nitrile functional groups allows chemists to efficiently generate libraries of complex molecules for further investigation.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
